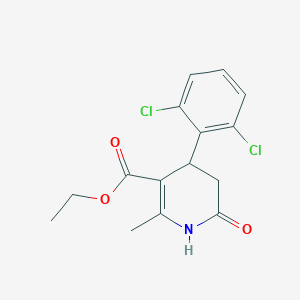

Ethyl 4-(2,6-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Description

Ethyl 4-(2,6-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a dihydropyridine derivative characterized by a 2,6-dichlorophenyl substituent at the 4-position of the pyridine ring, a methyl group at the 2-position, and an ethyl ester at the 3-position. The compound’s core structure is shared with several derivatives, which differ in substituent patterns, ester groups, and stereochemistry, influencing their physicochemical and biological behaviors .

Properties

IUPAC Name |

ethyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2NO3/c1-3-21-15(20)13-8(2)18-12(19)7-9(13)14-10(16)5-4-6-11(14)17/h4-6,9H,3,7H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXZJCNGCDTXME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)CC1C2=C(C=CC=C2Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,6-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the dichlorophenyl and ethyl groups. The process may involve:

Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Substituents: The dichlorophenyl group can be introduced via electrophilic aromatic substitution, while the ethyl group can be added through esterification reactions.

Final Assembly: The final compound is obtained by combining the intermediate products under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Catalysts: To enhance reaction rates and selectivity.

Purification Techniques: Such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,6-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction processes.

Substitution Reagents: Including halogens, alkylating agents, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-(2,6-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has been explored for its potential as a pharmaceutical agent. Its structural features suggest that it may exhibit biological activity that could be harnessed for therapeutic purposes.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of pyridinecarboxylates possess antimicrobial properties. Studies on similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may also demonstrate such activity .

Agricultural Chemistry

Given the presence of halogen atoms in its structure, this compound may be investigated for its role as a pesticide or herbicide. The chlorinated phenyl group can enhance the bioactivity of compounds in agricultural applications.

Case Study: Herbicidal Properties

Research into related compounds has revealed that chlorinated pyridine derivatives can inhibit plant growth by disrupting metabolic pathways. This compound could potentially serve as a lead compound for developing new herbicides .

Chemical Synthesis

This compound can also act as an intermediate in the synthesis of more complex organic molecules. Its unique chemical properties allow it to participate in various reactions such as nucleophilic substitutions and cycloadditions.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The ability to modify the pyridine ring opens avenues for creating a library of derivatives with tailored properties for specific applications .

Data Tables

Mechanism of Action

The mechanism by which Ethyl 4-(2,6-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate exerts its effects involves interactions with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Pathway Modulation: The compound can influence various signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and type of substituents on the phenyl ring significantly affect electronic and steric properties:

*Inferred from analogs; †Calculated based on formula.

- Electron Effects : Nitro groups () and halogens (Cl, F, Br) alter electron density, impacting reactivity and binding interactions. The 2,6-dichloro configuration in the target compound likely enhances steric hindrance compared to 2,4-dichloro analogs .

- Steric Effects : Bromine’s larger size () may reduce solubility compared to chlorine or fluorine analogs.

Ester Group Modifications

The ester group influences lipophilicity and metabolic stability:

- Polarity : Sulfur atoms () may introduce hydrogen bonding or oxidation susceptibility.

Biological Activity

Ethyl 4-(2,6-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS No. 303136-96-1) is a synthetic compound belonging to the class of pyridine derivatives. It exhibits a range of biological activities that have garnered attention in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential applications based on current research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅Cl₂NO₃ |

| Molecular Weight | 328.19 g/mol |

| Melting Point | 190 - 192 °C |

| Purity | ≥95% |

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study on related naphthyridine derivatives highlighted their effectiveness against various cancer cell lines, suggesting potential for development as anticancer agents . The mechanism often involves the inhibition of cellular proliferation and induction of apoptosis in tumor cells.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several pathogens. In vitro studies have demonstrated its efficacy against bacterial strains and fungi. For instance, derivatives of pyridinecarboxylates have been explored for their antifungal properties against Candida species . These findings suggest that this compound could be developed into a therapeutic agent for infections caused by resistant strains.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. This includes inhibition of enzymes linked to cancer metabolism and inflammatory processes. The specific targets and mechanisms require further elucidation but indicate a multi-faceted approach to its biological activity .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. It has been associated with modulation of neuroinflammatory responses and protection against neuronal cell death in models of neurodegenerative diseases. This opens avenues for research into its application in treating conditions such as Alzheimer's disease .

Case Studies

- Antitumor Efficacy : A recent study evaluated the cytotoxic effects of ethyl pyridinecarboxylates on human melanoma cells. The results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations .

- Antimicrobial Activity : In a comparative analysis of various pyridine derivatives against Candida albicans, ethyl 4-(2,6-dichlorophenyl)-2-methyl-6-oxo demonstrated superior antifungal activity compared to standard antifungal agents .

- Neuroprotection : An experimental model assessing the impact of the compound on neuronal survival under oxidative stress conditions revealed that it significantly reduced cell death and inflammation markers .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized for yield?

Answer:

The compound can be synthesized via multi-step routes involving cyclization or condensation reactions. For example, analogous dihydropyridones are synthesized using Biginelli-like reactions, where aldehydes, β-ketoesters, and thioureas are condensed under acidic conditions (e.g., HCl or acetic acid) . Optimization involves:

- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.

- Solvent Systems : Polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol.

Yield improvements (60–85%) are achieved by controlling stoichiometry and avoiding moisture .

Advanced: How can discrepancies in NMR spectral data for this compound be resolved across studies?

Answer:

Discrepancies often arise from solvent effects, impurities, or tautomerism. Methodological solutions include:

- Deuterated Solvents : Use consistent solvents (e.g., CDCl₃ or DMSO-d₆) for comparative analysis.

- 2D NMR : Employ COSY, HSQC, and HMBC to assign signals unambiguously.

- X-ray Crystallography : Confirm molecular structure and tautomeric forms, as seen in related dihydropyridones .

- Dynamic NMR : Study temperature-dependent shifts to identify conformational exchange.

Basic: What safety protocols are critical when handling this compound?

Answer:

Referencing safety data sheets (SDS) for structurally similar compounds :

- PPE : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Room temperature, desiccated, away from light (analogous to sc-327374 ).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced: What computational strategies predict this compound’s binding affinity to biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with calcium channels (analogous to Felodipine’s mechanism ).

- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS).

- QSAR Models : Corrogate electronic descriptors (Hammett σ) of the dichlorophenyl group with activity data from dihydropyridine derivatives .

Basic: Which analytical techniques confirm purity and structural integrity?

Answer:

- HPLC : C18 column, 70:30 acetonitrile/water, UV detection at 254 nm.

- Mass Spectrometry : ESI-MS to verify molecular ion ([M+H]⁺ expected at m/z 385.3).

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for methyl 6-oxo-4-phenyl derivatives .

Advanced: How do substituents on the dichlorophenyl ring influence reactivity in further modifications?

Answer:

- Electronic Effects : Electron-withdrawing Cl groups increase electrophilicity at the pyridine carbonyl, facilitating nucleophilic attacks (e.g., Grignard additions).

- Hammett Analysis : Plot σ values against reaction rates (e.g., hydrolysis) to quantify substituent effects.

- DFT Calculations : Compute Fukui indices to identify reactive sites .

Basic: What pharmacological activities are reported for structurally related dihydropyridines?

Answer:

Analogous compounds (e.g., Felodipine ) exhibit:

- Calcium Channel Blocking : Antihypertensive effects via L-type Ca²⁺ channel inhibition.

- Structure-Activity Relationships (SAR) : Methyl and ester groups enhance lipophilicity and bioavailability.

- Metabolic Stability : Ester hydrolysis in vivo generates active acid metabolites.

Advanced: What strategies assess the hydrolytic stability of the ester moiety under physiological conditions?

Answer:

- pH-Varied Buffers : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

- Kinetic Monitoring : Use HPLC to track degradation (half-life calculations).

- Comparative Studies : Contrast with methyl/tert-butyl esters to evaluate steric and electronic protection effects.

Advanced: How can crystallographic data resolve tautomeric or conformational ambiguities?

Answer:

- Single-Crystal XRD : Determine bond lengths (e.g., C=O vs. C–OH) to distinguish keto-enol tautomers.

- Hydrogen-Bond Analysis : Identify intermolecular interactions stabilizing specific conformers, as seen in 6-oxo-tetrahydropyridine derivatives .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Answer:

- Exotherm Management : Use jacketed reactors to control temperature during cyclization.

- Purification Scalability : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures).

- Byproduct Mitigation : Optimize stoichiometry (e.g., 1.2:1 aldehyde:β-ketoester ratio) to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.